molecular formula C17H12O B14304696 2-Methylbenzo[b]indeno[1,2-e]pyran CAS No. 116371-86-9

2-Methylbenzo[b]indeno[1,2-e]pyran

Cat. No.: B14304696
CAS No.: 116371-86-9
M. Wt: 232.28 g/mol
InChI Key: WRCJZURXVLCRHQ-UHFFFAOYSA-N
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Description

2-Methylbenzo[b]indeno[1,2-e]pyran is a complex organic compound that belongs to the class of indenopyrans. These compounds are characterized by a fused structure consisting of indene and pyran units. The presence of a methyl group at the 2-position of the benzo[b]indeno[1,2-e]pyran structure adds to its unique chemical properties. Indenopyrans are known for their significant biological activities and have found applications in various fields, including medicinal chemistry and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[b]indeno[1,2-e]pyran can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a domino three-component reaction involving aryl aldehydes, active methylene compounds, and kojic acid as a Michael donor can be employed. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods. The use of green chemistry principles, such as employing reusable catalysts and green solvents, is highly advantageous. The practical utility of these methods is demonstrated by their mild reaction conditions, energy efficiency, and high chemical yields without the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[b]indeno[1,2-e]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Methylbenzo[b]indeno[1,2-e]pyran involves its interaction with specific molecular targets and pathways. Reverse-docking studies have revealed that this compound exhibits strong binding affinities to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5). These interactions suggest that the compound may exert its effects through inhibition of these targets, potentially leading to antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 2-position in 2-Methylbenzo[b]indeno[1,2-e]pyran contributes to its unique chemical properties and reactivity. This structural modification can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

116371-86-9

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

2-methylindeno[2,1-b]chromene

InChI

InChI=1S/C17H12O/c1-11-6-7-16-13(8-11)9-15-14-5-3-2-4-12(14)10-17(15)18-16/h2-10H,1H3

InChI Key

WRCJZURXVLCRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C3=C2

Origin of Product

United States

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